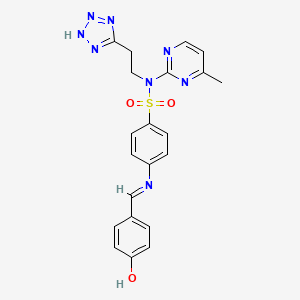
Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the hydroxyphenyl, methylene, amino, pyrimidinyl, and tetrazolyl groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, aldehydes, and tetrazoles. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific pH ranges.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activities and protein interactions.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The presence of the sulfonamide group suggests it could inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic.
Uniqueness
Benzenesulfonamide, 4-(((4-hydroxyphenyl)methylene)amino)-N-(4-methyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- is unique due to its complex structure, which combines multiple functional groups
Properties
CAS No. |
78311-73-6 |
|---|---|
Molecular Formula |
C21H20N8O3S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)methylideneamino]-N-(4-methylpyrimidin-2-yl)-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H20N8O3S/c1-15-10-12-22-21(24-15)29(13-11-20-25-27-28-26-20)33(31,32)19-8-4-17(5-9-19)23-14-16-2-6-18(30)7-3-16/h2-10,12,14,30H,11,13H2,1H3,(H,25,26,27,28) |
InChI Key |
XAFVECJWOFKUCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















